![molecular formula C24H16N2O4 B169321 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid CAS No. 143954-72-7](/img/structure/B169321.png)
4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid
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Overview
Description
“4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid” is a compound that has been used in the synthesis of various materials. It has been used as a monomer in the synthesis of polybenzimidazole (PBI) copolymers . It has also been used in the preparation of Metal Organic Frameworks (MOFs) .
Synthesis Analysis
This compound has been used in the solvothermal synthesis of novel non-planar PBI copolymers . It has also been used in the solvothermal synthesis of isostructural lanthanide metal–organic frameworks (Ln-MOFs), where Ln represents lanthanide elements such as Eu, Tb, Gd, and Y .Molecular Structure Analysis
The molecular structure of this compound has been characterized using techniques such as single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry .Chemical Reactions Analysis
In the context of MOFs, this compound has been used to form trinuclear secondary building units, which further construct a three-dimensional framework .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been studied using various techniques. For example, its porosity and pore-size data were studied using Materials Studio .Scientific Research Applications
Polymer Synthesis
The compound is used as a monomer in the synthesis of polybenzimidazole (PBI) copolymers, which are known for their thermal and chemical stability. This application is significant in creating materials with high performance for industrial uses .
Metal–Organic Frameworks (MOFs)
It serves as a building block for MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis. The compound’s ability to form stable structures under solvothermal conditions is particularly valuable .
Solid Form Screening
The compound is involved in solid form screening to identify different crystalline forms, which is crucial in pharmaceuticals for controlling drug properties like solubility and bioavailability .
Sensing Applications
Some derivatives of the compound have been used in the construction of lanthanide metal–organic frameworks that act as sensors for ions like Fe3+ and Cr2O7^2−, indicating its role in environmental monitoring and safety .
Future Directions
Mechanism of Action
Target of Action
The primary target of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)dibenzoic acid, also known as 4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic Acid, is the formation of metal-organic frameworks (MOFs). These MOFs are synthesized under solvothermal conditions and are characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR, and SQUID magnetometry . The compound plays a crucial role in the formation of these frameworks, acting as a linker between metal ions or clusters .
Mode of Action
The compound interacts with its targets through coordination action or intermolecular interaction, forming a periodically arranged crystalline porous material . The compound’s bipyridine unit is used to synthesize a series of novel non-planar polybenzimidazole (PBI) copolymers . The compound’s mode of action involves the formation of trinuclear secondary building units, which further construct a three-dimensional framework .
Biochemical Pathways
The compound affects the synthesis of MOFs, which have been widely used in molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material . The compound’s action on these biochemical pathways results in the formation of materials with high specific surface areas and porosity .
Pharmacokinetics
The compound’s solubility in organic solvents such as ethanol and dichloromethane suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the formation of MOFs with a three-dimensional framework . These MOFs exhibit typical ferromagnetic exchange in Ni (II) ions . The compound’s action also results in the synthesis of novel non-planar PBI copolymers .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the compound’s synthesis of MOFs occurs under solvothermal conditions . The compound is also sensitive to light and will undergo photodegradation when exposed to light . Furthermore, the compound has a certain thermal stability and will only decompose under high temperatures .
properties
IUPAC Name |
4-[2-[4-(4-carboxyphenyl)pyridin-2-yl]pyridin-4-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-25-21(13-19)22-14-20(10-12-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDNLKPOONKNTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363919 |
Source
|
Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
CAS RN |
143954-72-7 |
Source
|
Record name | 4,4'-([2,2'-Bipyridine]-4,4'-diyl)dibenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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